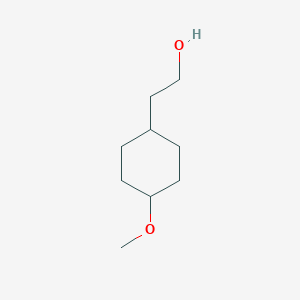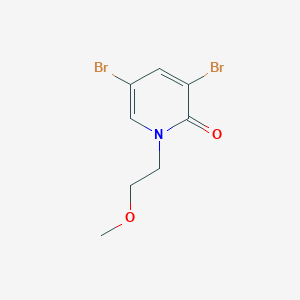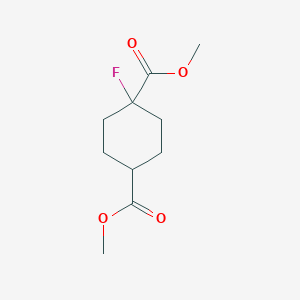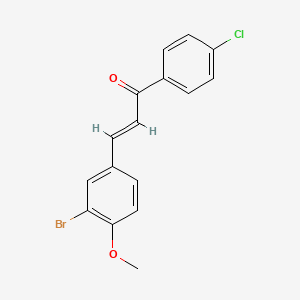
(S)-2-(4-Methoxy-3-(pyrrolidin-2-yl)phenyl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-(4-Methoxy-3-(pyrrolidin-2-yl)phenyl)acetonitrile is a chiral organic compound with a complex structure It features a methoxy group, a pyrrolidine ring, and an acetonitrile group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(4-Methoxy-3-(pyrrolidin-2-yl)phenyl)acetonitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Attachment of the Methoxy Group: The methoxy group is introduced via a nucleophilic substitution reaction using methanol and a suitable leaving group.
Formation of the Acetonitrile Group: The acetonitrile group is typically introduced through a cyanation reaction, where a nitrile group is added to the phenyl ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow processes to ensure efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(4-Methoxy-3-(pyrrolidin-2-yl)phenyl)acetonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.
Substitution: The methoxy group and other substituents on the phenyl ring can be replaced through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Reagents like sodium methoxide (NaOMe) and halogenating agents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
(S)-2-(4-Methoxy-3-(pyrrolidin-2-yl)phenyl)acetonitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-2-(4-Methoxy-3-(pyrrolidin-2-yl)phenyl)acetonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular signaling pathways and biological processes.
Comparison with Similar Compounds
Similar Compounds
®-2-(4-Methoxy-3-(pyrrolidin-2-yl)phenyl)acetonitrile: The enantiomer of the compound, which may have different biological activities.
2-(4-Methoxyphenyl)acetonitrile: A simpler analog without the pyrrolidine ring.
2-(4-Methoxy-3-(pyrrolidin-2-yl)phenyl)ethanol: A related compound with an alcohol group instead of a nitrile group.
Uniqueness
(S)-2-(4-Methoxy-3-(pyrrolidin-2-yl)phenyl)acetonitrile is unique due to its chiral nature and the presence of multiple functional groups, which contribute to its diverse reactivity and potential applications. Its specific structural features make it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C13H16N2O |
|---|---|
Molecular Weight |
216.28 g/mol |
IUPAC Name |
2-[4-methoxy-3-[(2S)-pyrrolidin-2-yl]phenyl]acetonitrile |
InChI |
InChI=1S/C13H16N2O/c1-16-13-5-4-10(6-7-14)9-11(13)12-3-2-8-15-12/h4-5,9,12,15H,2-3,6,8H2,1H3/t12-/m0/s1 |
InChI Key |
LLOJFSMLUBNZQO-LBPRGKRZSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)CC#N)[C@@H]2CCCN2 |
Canonical SMILES |
COC1=C(C=C(C=C1)CC#N)C2CCCN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate](/img/structure/B13327560.png)

![(5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a]azepin-2-yl)methanol](/img/structure/B13327572.png)

![11,12-Dihydrodibenzo[a,e]cycloocten-5(6H)-one](/img/structure/B13327579.png)

![(3E)-3-{[4-(Diethylamino)phenyl]methylidene}-2-(morpholin-4-YL)cyclopent-1-ene-1-carbaldehyde](/img/structure/B13327582.png)




![1-{[(3-Methylcyclopentyl)amino]methyl}cyclohexan-1-ol](/img/structure/B13327624.png)
![(3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl)methanamine](/img/structure/B13327633.png)

